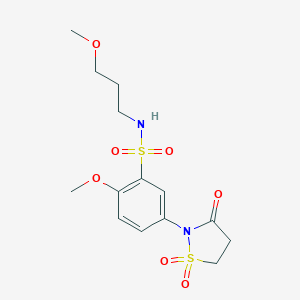![molecular formula C21H19N3O4S B253845 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one, commonly known as MBTPS, is a benzoxazine derivative that has gained significant attention in scientific research. MBTPS is known for its unique chemical structure and its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
MBTPS exerts its biological effects by inhibiting the activity of the protease responsible for the processing of SREBPs. SREBPs are transcription factors that regulate the expression of genes involved in lipid metabolism. Inhibition of SREBP processing by MBTPS leads to a decrease in the expression of genes involved in lipid synthesis and uptake, resulting in a decrease in cellular lipid levels. This mechanism of action is responsible for the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS.
Biochemical and Physiological Effects:
MBTPS has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the protease responsible for the processing of SREBPs, leading to a decrease in cellular lipid levels. This effect has been linked to the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS. In addition, MBTPS has also been shown to inhibit the activity of other proteases, including cathepsin B and D, which play a role in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBTPS for lab experiments is its unique chemical structure, which allows for the study of protein processing and trafficking. MBTPS has also been shown to possess anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of MBTPS is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MBTPS. One potential direction is the development of new derivatives of MBTPS with improved solubility and bioavailability. Another direction is the study of the effects of MBTPS on other proteases and their substrates. Finally, the use of MBTPS as a tool for studying lipid metabolism and its role in various diseases is an area that warrants further investigation.
Synthesemethoden
The synthesis of MBTPS involves the reaction of 4-methyl-6-hydroxybenzoxazine with 4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MBTPS.
Wissenschaftliche Forschungsanwendungen
MBTPS has been extensively studied for its potential applications in various fields of scientific research. In medicine, MBTPS has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, MBTPS has also been studied for its potential use in the treatment of Alzheimer's disease. In biology, MBTPS has been used as a tool to study protein processing and trafficking. It has been found to inhibit the activity of the protease responsible for the processing of sterol regulatory element-binding proteins (SREBPs). In chemistry, MBTPS has been used as a starting material for the synthesis of other benzoxazine derivatives.
Eigenschaften
Molekularformel |
C21H19N3O4S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
4-methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H19N3O4S/c1-23-14-8-12(6-7-16(14)28-10-18(23)26)15(25)9-24-11-22-20-19(21(24)27)13-4-2-3-5-17(13)29-20/h6-8,11H,2-5,9-10H2,1H3 |
InChI-Schlüssel |
PJINVMNDJOMQBR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Kanonische SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)